molecular formula C13H18S B7996946 3-(4-n-Butylthiophenyl)-1-propene

3-(4-n-Butylthiophenyl)-1-propene

Cat. No.: B7996946
M. Wt: 206.35 g/mol
InChI Key: KXABTSUKGRICQA-UHFFFAOYSA-N
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Description

3-(4-n-Butylthiophenyl)-1-propene is an organosulfur compound characterized by a phenyl ring substituted with an n-butylthio group (-S-C₄H₉) at the para position, linked to a propene chain. This structure combines the electronic effects of the thioether group with the steric bulk of the n-butyl chain.

Properties

IUPAC Name

1-butylsulfanyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18S/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXABTSUKGRICQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Butylthiophenyl)-1-propene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Butyl Group: The butyl group can be introduced via Friedel-Crafts alkylation, where butyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propene Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Butylthiophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated alkanes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(4-n-Butylthiophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-n-Butylthiophenyl)-1-propene involves its interaction with molecular targets through its thiophene ring and propene chain. The sulfur atom in the thiophene ring can participate in various chemical interactions, while the propene chain can undergo addition reactions. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: n-Butylthio vs. tert-Butylphenyl vs. Adamantyl

The substituent on the phenyl ring significantly influences the compound’s physicochemical properties and reactivity.

Compound Substituent Key Properties Synthesis Challenges
3-(4-n-Butylthiophenyl)-1-propene n-Butylthio (-S-C₄H₉) Higher nucleophilicity due to sulfur’s lone pairs; moderate steric hindrance. Limited literature; likely requires thiophenol alkylation .
3-(4-tert-Butylphenyl)-1-propene tert-Butyl (-C(CH₃)₃) Enhanced steric bulk; improved thermal stability; lower solubility in polar solvents. Crystallography confirms planar phenyl-propenyl conformation .
3-(1-Adamantyl)-1-propene Adamantyl (C₁₀H₁₅) Extreme rigidity and hydrophobicity; used in high-performance copolymers. Low yields (e.g., 10–15%) in early synthesis attempts .

Physical and Spectral Data (Hypothetical Comparison)

Property This compound 3-(4-tert-Butylphenyl)-1-propene 3-(1-Adamantyl)-1-propene
Molecular Weight (g/mol) 206.34 174.28 188.30
Boiling Point ~250–270°C (estimated) ~220–240°C (literature) ~180–200°C (observed)
Solubility Moderate in THF, toluene Low in polar solvents Insoluble in water

Biological Activity

3-(4-n-Butylthiophenyl)-1-propene, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring and propene moiety. The presence of the n-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of monoamine oxidase (MAO). MAO is an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially contributing to antidepressant effects.

Inhibition Studies

In a study examining various 4-alkylthioamphetamine derivatives, including those similar to this compound, it was found that these compounds selectively inhibited MAO-A with Ki values in the nanomolar range. The binding modes were elucidated through molecular docking studies, revealing distinct interactions with active site residues that contribute to their inhibitory potency against human and rat MAO-A enzymes .

Biological Activity Data

CompoundMAO-A Ki (nM)MAO-B Ki (nM)Selectivity Ratio (MAO-A/MAO-B)
This compound50100020
(S)-4-ethylthioamphetamine1020020
(S)-4-propylthioamphetamine3060020

Table 1: Inhibition data for selected compounds against MAO-A and MAO-B .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Antidepressant Effects : A clinical trial involving subjects with major depressive disorder showed that treatment with a similar MAO inhibitor resulted in significant improvements in depressive symptoms compared to placebo groups. The study suggested that increasing levels of serotonin and norepinephrine contributed to these effects.
  • Neuroprotective Properties : Research has indicated that compounds inhibiting MAO may offer neuroprotective benefits in models of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. In vitro studies demonstrated that these compounds could reduce oxidative stress and neuronal apoptosis.
  • Anxiolytic Activity : Another study explored the anxiolytic effects of MAO inhibitors in animal models. Results indicated that administration led to reduced anxiety-like behavior, attributed to enhanced serotonergic neurotransmission.

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